3-Methylpyridine-2-boronic acid

Overview

Description

3-Methylpyridine-2-boronic acid is a chemical compound with the molecular formula C6H8BNO2 and a molecular weight of 136.94 . It is used for research and development purposes .

Molecular Structure Analysis

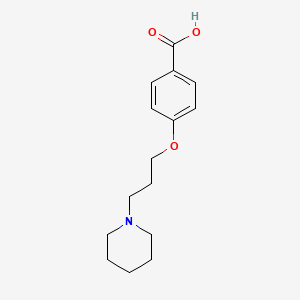

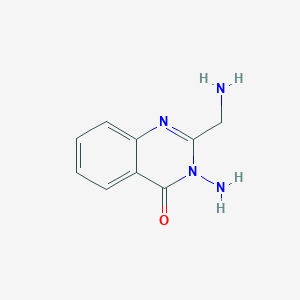

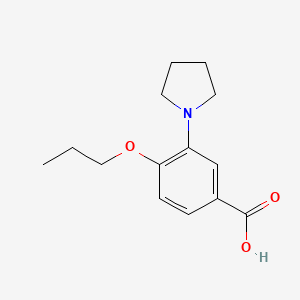

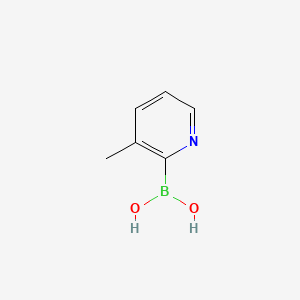

The molecular structure of this compound consists of a pyridine ring with a methyl group attached to the third carbon and a boronic acid group attached to the second carbon .Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 323.9±44.0 °C and a predicted density of 1.18±0.1 g/cm3 . It should be stored in a sealed, dry environment, preferably in a freezer under -20°C . The pKa is predicted to be 7.87±0.58 .Scientific Research Applications

Electrochemical Oxidation and Electroorganic Synthesis 3-Methylpyridine-2-boronic acid has been studied for its electrochemical oxidation properties at boron-doped diamond electrodes. This process is significant in electroorganic synthesis and wastewater treatment, as it can lead to either partial oxidation to nicotinic acid or complete combustion to CO2 (Iniesta, Michaud, Panizza, & Comninellis, 2001).

Formation of Bridging Ligands In chemical synthesis, this compound is used to demonstrate Lewis acidity and robust FeB bonding, leading to the construction of heterodinuclear bridging complexes. These complexes show unprecedented coordination modes for boron, indicating its utility in advanced chemical synthesis (Braunschweig, Radacki, Scheschkewitz, & Whittell, 2005).

Recognition and Discrimination of Diols via NMR Fluorinated boronic acid-appended salts derived from bipyridines, including this compound, have been synthesized for detecting and differentiating diol-containing bioanalytes. This is particularly relevant in physiological conditions and is achieved through characteristic NMR fingerprints, which are interpreted as two-dimensional barcodes (Axthelm, Görls, Schubert, & Schiller, 2015).

Electrochemical Sensing of Fluoride and Sugars A boronic acid-substituted bipyridine Fe(II) complex, including this compound, has been investigated for its electrochemical behavior, particularly in sensing fluoride and sugars. This research is pivotal in developing electrochemical sensors (Nicolas, Fabre, & Simonet, 2001).

Recognition of Glucose Complexes of bipyridine ligands containing this compound have been synthesized for the recognition of glucose. The fluorescence behavior of these complexes changes significantly with pH and glucose concentration, making them useful in biochemical analysis (Cary, Zaitseva, Gray, O'Day, Darrow, Lane, Peyser, Satcher, van Antwerp, Nelson, & Reynolds, 2002).

Boronic Acid Catalysis Boronic acid, a category including this compound, is versatile in organic reactions and molecular recognition. It's been used for highly enantioselective aza-Michael additions, showcasing its potential in organic chemistry (Hashimoto, Gálvez, & Maruoka, 2015).

Synthesis of Diverse Compound Libraries this compound is utilized in the microwave-assisted synthesis of 3-amino-imidazopyridines. Its boronate functional group's tolerance to various reaction conditions emphasizes its role in the synthesis of diverse chemical libraries (Dimauro & Kennedy, 2007).

Fluorescent Chemosensors Development this compound plays a role in the development of selective fluorescent chemosensors. Its interaction with biological substances is crucial for disease prevention, diagnosis, and treatment, with applications in probing carbohydrates and bioactive substances (Huang, Jia, Xie, Wang, Xu, & Fang, 2012).

Safety and Hazards

3-Methylpyridine-2-boronic acid is classified as a hazardous substance. It is harmful if swallowed (H302) and should be handled with appropriate safety measures . Personal protective equipment should be worn, and adequate ventilation should be ensured . Contact with skin, eyes, and clothing should be avoided, and ingestion and inhalation should be prevented .

Mechanism of Action

Target of Action

The primary target of 3-Methylpyridine-2-boronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Mode of Action

The mode of action of this compound involves its interaction with the Suzuki–Miyaura coupling reaction. In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway affected by this compound is the Suzuki–Miyaura coupling reaction. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The broad application of this coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .

Pharmacokinetics

It is known that boronic acids, such as this compound, are generally stable and readily prepared , suggesting that they may have favorable bioavailability.

Result of Action

The molecular and cellular effects of the action of this compound are primarily seen in its role in the Suzuki–Miyaura coupling reaction. This reaction results in the formation of new carbon–carbon bonds, which is a fundamental process in organic synthesis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which this compound plays a key role, is known to be exceptionally mild and functional group tolerant . This suggests that the reaction, and thus the action of this compound, can proceed in a variety of environmental conditions.

Biochemical Analysis

Biochemical Properties

3-Methylpyridine-2-boronic acid plays a significant role in biochemical reactions, particularly in the Suzuki–Miyaura coupling reaction. This reaction is widely used in organic synthesis to form carbon-carbon bonds, which are essential in the creation of complex organic molecules. The boronic acid group in this compound interacts with palladium catalysts to facilitate the transmetalation step of the Suzuki–Miyaura coupling reaction . Additionally, this compound can interact with various enzymes and proteins that have boron-binding sites, potentially influencing their activity and function.

Cellular Effects

The effects of this compound on cellular processes are still under investigation. It is known that boronic acids can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound may interact with proteins involved in signal transduction, thereby modulating cellular responses to external stimuli . Furthermore, this compound could affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of reversible covalent bonds with biomolecules that contain hydroxyl or amino groups. This interaction can lead to the inhibition or activation of enzymes, depending on the specific context . Additionally, this compound can influence gene expression by binding to regulatory proteins or DNA sequences, thereby altering the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels . Long-term studies have shown that this compound can have sustained effects on cellular function, although the specific outcomes may vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound may have minimal or beneficial effects on cellular function and metabolism. At higher doses, this compound can exhibit toxic or adverse effects, potentially leading to cellular damage or dysfunction . Threshold effects have been observed, where a specific dosage level must be reached before significant biological effects are noted.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by enzymes that recognize boronic acid groups, leading to the formation of metabolites that may have distinct biological activities . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways, thereby affecting the levels of specific metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can affect its biological activity, as the compound may accumulate in areas where it can interact with target biomolecules.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. For example, this compound may be directed to the nucleus, where it can interact with DNA and regulatory proteins to influence gene expression . Alternatively, it may localize to the cytoplasm or other organelles, where it can modulate the activity of enzymes and other biomolecules.

Properties

IUPAC Name |

(3-methylpyridin-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO2/c1-5-3-2-4-8-6(5)7(9)10/h2-4,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXEAFZXYIBHWII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=N1)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10590402 | |

| Record name | (3-Methylpyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930303-26-7 | |

| Record name | (3-Methylpyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-2-pyridineboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.